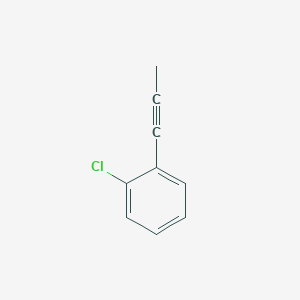

1-(2-Chlorophenyl)-prop-1-yne

Description

Significance of Arylalkyne Scaffolds in Advanced Molecular Design

Arylalkyne scaffolds are prized in advanced molecular design for their rigidity and linear geometry, which allow for the precise spatial arrangement of functional groups. nih.gov This structural control is crucial in the development of new materials, pharmaceuticals, and agrochemicals. The alkyne unit serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular frameworks. researchgate.netnih.gov Arylalkynes are key precursors in the synthesis of various cyclic and heterocyclic systems, including benzenes, cyclopentenes, furans, and pyrans, often through metal-catalyzed cyclization reactions. mdpi.com The ability to form these structures under mild conditions makes arylalkynes particularly valuable in the synthesis of natural products and biologically active molecules. consensus.app Furthermore, the incorporation of arylalkyne moieties into larger systems has been instrumental in the development of molecular sensors and artificial protein mimics, showcasing their importance in the growing field of supramolecular chemistry. nih.gov The rigidity of these scaffolds is also a desirable feature in the design of macrocyclic kinase inhibitors, where maintaining a specific conformation is key to their biological activity. nih.gov

Current Research Landscape of Alkyne Reactivity and Advanced Functionalization

The field of alkyne chemistry is characterized by a continuous drive towards the development of novel and efficient functionalization methods. researchgate.netconsensus.app A major focus of current research is the stereo-divergent functionalization of alkynes, which aims to control the three-dimensional arrangement of atoms in the resulting products with high precision. rsc.org This is often achieved through the use of innovative transition metal catalysts, such as those based on gold, palladium, nickel, and cobalt, which can steer reactions towards the formation of specific stereoisomers. mdpi.comrsc.org

Key areas of investigation include:

Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple chemical bonds in a single step, providing a highly efficient route to complex molecules from simple alkyne precursors. nih.govrsc.org

Catalytic Systems: The development of dual-catalytic systems and the application of energy transfer catalysis are pushing the boundaries of what is possible in alkyne functionalization, enabling unprecedented levels of stereocontrol. researchgate.net

Mechanistic Insights: Advanced techniques are being employed to gain a deeper understanding of the reaction mechanisms involved in alkyne transformations, which is crucial for the rational design of new and improved synthetic methods. rsc.org

Specific Contextualization of 1-(2-Chlorophenyl)-prop-1-yne within Arylalkyne Chemistry

Within the broader class of arylalkynes, this compound serves as a valuable substrate for investigating the intricacies of alkyne reactivity. The presence of a chlorine atom on the ortho position of the phenyl ring introduces specific electronic and steric effects that influence its chemical behavior.

This particular compound has been utilized in mechanistic studies to probe the factors that govern the regioselectivity of reactions, such as the addition of hydrogen halides across the triple bond. researchgate.net For instance, studies on the addition of HBr to this compound have provided insights into how ortho substituents can direct the outcome of the reaction, favoring the formation of anti-Markovnikov products under certain conditions. researchgate.net The steric hindrance provided by the ortho-chloro group can influence the approach of reagents and the stability of reaction intermediates. researchgate.net

Furthermore, the 1-(2-chlorophenyl)prop-1-yne framework can be incorporated into more complex molecular structures through various synthetic transformations. For example, it can serve as a building block in the synthesis of intricate heterocyclic systems. nih.gov The reactivity of the alkyne and the influence of the substituted phenyl ring make it a useful tool for organic chemists seeking to construct novel molecular architectures with potential applications in medicinal chemistry and materials science.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₇Cl |

| Molecular Weight | 150.61 g/mol |

| CAS Number | 7537-97-5 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl |

|---|---|

Molecular Weight |

150.6 g/mol |

IUPAC Name |

1-chloro-2-prop-1-ynylbenzene |

InChI |

InChI=1S/C9H7Cl/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |

InChI Key |

QIZPVNNYFKFJAD-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=CC=C1Cl |

Canonical SMILES |

CC#CC1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chlorophenyl Prop 1 Yne

Halogenation of Phenylpropyne Precursors

Direct halogenation of a phenylpropyne precursor is a potential route to introduce the chloro group onto the phenyl ring. However, this method can be challenging due to issues with regioselectivity, potentially leading to a mixture of ortho, meta, and para isomers. The specific reaction conditions, including the choice of chlorinating agent and catalyst, would be crucial in directing the chlorination to the desired ortho position. Research into the selective ortho-halogenation of substituted benzenes is an active area of investigation.

Cross-Coupling of Haloarenes with Propynylated Substrates

A more controlled and widely used approach is the cross-coupling of a haloarene with a propynylated substrate. organic-chemistry.org The Sonogashira coupling reaction is again a prime example of this strategy. organic-chemistry.orgwikipedia.org In this scenario, a 2-substituted haloarene, such as 1-chloro-2-iodobenzene (B47295) or 1-bromo-2-chlorobenzene, would be reacted with a propyne (B1212725) equivalent. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

The general applicability of Sonogashira coupling to various haloarenes makes it a powerful tool for introducing the 2-chlorophenyl moiety with high regioselectivity. organic-chemistry.orgscielo.org.za

Optimization of Synthetic Protocols and Reaction Conditions

Electrophilic Activation of the Alkynyl Moiety

The triple bond in this compound is susceptible to attack by electrophiles. The nature of the substitution on the phenyl ring and the reaction conditions significantly dictate the regiochemistry and stereochemistry of the addition products.

Regioselective and Stereoselective Hydrohalogenation (e.g., HBr addition)

The addition of hydrogen halides, such as hydrogen bromide (HBr), across the alkynyl moiety of aryl-substituted alkynes is a classic example of electrophilic addition. However, the regiochemical outcome can vary, leading to either Markovnikov or anti-Markovnikov products depending on the mechanism at play. mcmaster.ca

Research into the addition of HBr to 1-phenylprop-1-yne and its substituted analogues, including this compound, has provided evidence for a concerted (Ad3) addition mechanism, particularly in weakly acidic solutions with high bromide ion concentrations. rsc.orgresearchgate.net This pathway competes with the more traditional stepwise electrophilic addition (AdE2) that proceeds through a vinyl cation intermediate.

A key concept explaining the observed regioselectivity is orthogonal π-bond selectivity . rsc.org The alkyne possesses two perpendicular π-bonds. One π-bond is coplanar with the aromatic π-system of the 2-chlorophenyl ring, while the other is orthogonal to it. Electrophilic attack on the coplanar π-bond would lead to a resonance-stabilized vinyl cation, influenced by the electronic effects of the ring substituents (the AdE2 mechanism). Conversely, the concerted Ad3 mechanism is proposed to occur on the orthogonal π-bond. rsc.orgresearchgate.net

In this concerted transition state, the proton and the bromide ion add simultaneously across the triple bond. The attack on the orthogonal π-bond is sterically sensitive to ortho substituents on the phenyl ring but largely insensitive to the electronic effects of meta and para substituents. researchgate.net For this compound, the bulky ortho-chloro substituent sterically hinders the approach of the bromide ion to the α-carbon (the carbon attached to the ring), promoting its attack at the β-carbon. This steric hindrance, combined with the electronic effect of the methyl group, favors the formation of the anti-Markovnikov product. rsc.orgresearchgate.net

Table 1: Pseudo-first Order Rate Constants and Product Distributions for the Addition of HBr to Substituted 1-Phenylprop-1-ynes Data for reactions in 1.2 M bromide solution.

| Substituent | k(β) × 10 (min⁻¹) | % Anti-Markovnikov Product |

| p-Cl | 3.4 | 98 |

| H | 2.9 | 86 |

| o-Cl | 0.08 | — |

| m-CF₃ | 0.87 | 100 |

Source: Adapted from Czerwonka, Rzepa, and Tykwinski (2019). researchgate.net The study noted a yield of 24% for the E1B product from a cationic mechanism for the o-Cl substituent, complicating a simple anti-Markovnikov percentage from the Ad3 mechanism.

The alternative to a concerted pathway is a stepwise mechanism involving a cationic intermediate. In the context of alkyne hydrohalogenation, this would be an AdE2 mechanism proceeding through a vinyl cation. The regioselectivity of this pathway is governed by the stability of the potential carbocation intermediates. Protonation of the alkyne can occur at either the α- or β-carbon. Protonation at the β-carbon yields a secondary vinyl cation, while protonation at the α-carbon would be less favorable. The resulting α-cation, however, would be at a benzylic-type position, and its formation would be sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.net

Studies have shown that at low bromide concentrations and in the presence of a strong acid like trifluoroacetic acid, the reaction of aryl alkynes with HBr can produce Markovnikov adducts, consistent with a mechanism involving a cationic intermediate. rsc.org However, for this compound under conditions favoring the concerted Ad3 mechanism (higher bromide concentration), the formation of a cationic intermediate is not the primary pathway. rsc.orgresearchgate.net The observed insensitivity of the reaction rate to the electronic effects of meta and para substituents, and the significant steric influence of ortho substituents, argue against a rate-determining step that involves the formation of a resonance-stabilized vinyl cation coplanar with the aromatic ring. researchgate.net

Halogenation and Related Addition Reactions

The halogenation of alkynes, for instance with bromine (Br₂) or chlorine (Cl₂), typically results in the formation of dihaloalkenes. masterorganicchemistry.com When one equivalent of the halogen is used, the reaction generally proceeds with trans-stereoselectivity. This outcome is explained by a mechanism involving a cyclic halonium ion intermediate, analogous to the halogenation of alkenes. masterorganicchemistry.com

For this compound, the reaction with one equivalent of Br₂ would involve the alkyne's π-bond acting as a nucleophile to attack a bromine molecule. This leads to the formation of a bridged bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bridging bromine, resulting in the trans-addition product: (E)-1,2-dibromo-1-(2-chlorophenyl)-prop-1-ene. masterorganicchemistry.com The addition of a second equivalent of the halogen can further react with the resulting dihaloalkene to yield a tetrahaloalkane. masterorganicchemistry.com

Related addition reactions include hydrohalogenations using specialized reagents designed to be more stable or selective. For example, complexes of hydrogen halides with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) have been developed as stable and highly concentrated sources of HX. acs.orglouisville.edu These reagents can be used for the metal-free hydrobromination and hydrochlorination of alkynes under mild conditions. louisville.edu

Nucleophilic Reactivity of the Alkynyl Carbon Centers

While the alkyne moiety is electron-rich and thus reactive towards electrophiles, it can also function as an electrophile itself, particularly when activated by electron-withdrawing groups. This allows for nucleophilic attack on the alkynyl carbons.

Conjugate Addition Strategies

Nucleophilic conjugate addition, or Michael addition, is a key reaction type for α,β-unsaturated systems. wikipedia.org This concept extends to activated alkynes, which can serve as Michael acceptors. bham.ac.uk In such a reaction, a nucleophile attacks the β-carbon of the activated alkyne, leading to an intermediate that is subsequently protonated or trapped by an electrophile. wikipedia.orglibretexts.org

For this compound, the triple bond is conjugated to the chlorophenyl ring. The electronegativity of the sp-hybridized carbons and the electron-withdrawing nature of the chloro-substituted phenyl group activate the alkyne for nucleophilic attack. The β-carbon (the methyl-bearing carbon) becomes an electrophilic site, susceptible to attack by soft nucleophiles. pressbooks.publibretexts.org

The general mechanism for a conjugate addition would involve the following steps:

A nucleophile (Nu⁻) attacks the β-carbon of the alkyne.

The resulting vinyl anion intermediate is stabilized by resonance.

Protonation of the vinyl anion yields the final addition product.

This strategy can be employed with a variety of nucleophiles, including amines, thiols, and certain organometallic reagents like Gilman reagents (lithium diorganocuprates). wikipedia.orgpressbooks.pub The use of Gilman reagents, for instance, is a well-established method for delivering alkyl or aryl groups via 1,4-addition to α,β-unsaturated systems. libretexts.org Applying this to this compound would allow for the introduction of a new substituent at the β-position, expanding its synthetic utility.

Heteroatom Nucleophile Interactions (e.g., hydroamination)

The interaction of this compound with heteroatom nucleophiles, particularly nitrogen-based nucleophiles in hydroamination reactions, represents a significant area of its reactivity. Gold-catalyzed hydroamination is a powerful, atom-economical method for constructing C-N bonds from alkynes. ucl.ac.ukresearchgate.net These reactions typically proceed via the activation of the alkyne's C-C triple bond by a cationic gold catalyst, making it susceptible to nucleophilic attack. researchgate.net For an unsymmetrical alkyne like this compound, the regioselectivity of the nucleophilic attack is a key consideration.

In the context of gold-catalyzed hydroamination of related aryl alkynes, the reaction can lead to the formation of enamines or imines, which can serve as versatile intermediates for further transformations into nitrogen-containing heterocycles. ucl.ac.ukresearchgate.net For instance, gold(I) complexes have been shown to effectively catalyze the hydroamination of unactivated alkynes. researchgate.net Studies on similar propargylic systems have shown that a hydroxyl group can direct the regioselectivity of the amine addition. ucl.ac.uk While specific studies on this compound are not abundant, related propargylic ureas have been shown to undergo base-catalyzed intramolecular hydroamidation to form five-membered cyclic ureas, such as imidazol-2-ones. acs.org DFT studies of these reactions suggest the formation of an allenamide intermediate as the most feasible pathway. acs.org

Furthermore, tandem reactions involving hydroamination followed by cyclization or annulation are common for functionalized alkynes. rsc.org A gold(I)/Zn(II) catalytic system, for example, has been used for tandem hydroamination/annulation of 4-yne-nitriles with amines to produce substituted pyrroles. rsc.org This suggests that derivatives of this compound could be valuable substrates for the synthesis of complex heterocyclic structures through similar hydroamination-initiated cascades.

Radical Pathways and Single Electron Transfer (SET) Mechanisms

While many reactions of alkynes proceed through ionic or concerted pathways, the potential for radical and single electron transfer (SET) mechanisms offers alternative synthetic routes. SET processes can initiate radical reactions by transferring a single electron to or from the alkyne, generating a radical ion intermediate. ntu.edu.sgdiva-portal.orgchemrxiv.org These radical intermediates can then engage in a variety of transformations that are often inaccessible through two-electron pathways. ntu.edu.sglibretexts.org

Photoredox catalysis is a common method for initiating SET, where a photoactive catalyst absorbs light and transfers an electron to a substrate. diva-portal.orgnih.gov In theory, this compound could accept an electron to form a radical anion, which could then be protonated and further reduced or undergo radical cyclization if appropriately substituted. Conversely, radical addition to the alkyne is another major pathway. Iron-catalyzed hydrogen atom transfer (MHAT) has been established as a robust method for the hydrofunctionalization of alkenes, which proceeds via carbon radical species. nih.gov A similar radical-mediated SOMOphilic alkynylation of alkenes using acetylenic sulfones has been developed, providing a reliable approach for forming C(sp³)–C(sp) bonds. nih.gov

However, it is crucial to note that not all reactions that could plausibly involve radicals do so. For example, the addition of HBr to aryl alkynes like this compound in a weakly acidic solution proceeds predominantly via a concerted, anti-Markovnikov addition rather than a radical mechanism. researchgate.net This highlights the competition between different mechanistic pathways, where the reaction conditions dictate the outcome. The generation of radicals from alkynes can also be achieved using radical initiators like peroxides or through photoinduced cleavage. ntu.edu.sg These radicals can then participate in cascade reactions, such as the metal-free yne-addition/1,4-aryl migration/decarboxylation cascade reported for aryl alkynoates. rsc.org

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis, and this compound is a versatile participant in such transformations. diva-portal.org These concerted processes, often initiated by heat or light, are highly stereospecific. diva-portal.org Cycloaddition reactions, a major class of pericyclic reactions, involve the combination of two π-systems to form a new ring. whiterose.ac.uk

Cycloaddition reactions provide powerful methods for constructing cyclic molecules with high atom economy. The alkyne functionality in this compound can participate as a 2π component in various cycloaddition processes.

[2+2] Cycloaddition: These reactions form four-membered rings and are often promoted photochemically. whiterose.ac.uk However, thermal [2+2] cycloadditions can occur with activated partners like ketenes. whiterose.ac.uk A notable example involving a derivative of this compound is the Fe(III)-catalyzed bicyclization of yne-allenones, which initiates with an intramolecular [2+2] cycloaddition to yield a cyclobutene (B1205218) intermediate. rsc.org This intermediate can then undergo further reactions, demonstrating how the alkyne can be incorporated into complex polycyclic systems. rsc.org

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions are a highly efficient method for constructing five-membered heterocyclic rings. ucl.ac.uk The alkyne acts as the dipolarophile, reacting with a 1,3-dipole such as an azide (B81097) (to form triazoles), a nitrone, or an azomethine ylide. ucl.ac.ukacs.org The reaction of azides with alkynes, often catalyzed by copper(I) in "click chemistry," is a prominent example. ucl.ac.uk The regioselectivity of the addition to an unsymmetrical alkyne like this compound is a key aspect, often influenced by both electronic and steric factors. researchgate.net

[4+2] Cycloaddition: The Diels-Alder reaction is the most famous example of a [4+2] cycloaddition, typically involving a diene (4π component) and a dienophile (2π component). acs.org Alkynes can serve as powerful dienophiles, reacting with dienes to form cyclohexadiene rings. While the parent reaction requires high temperatures, transition metal-catalyzed versions can proceed under much milder conditions. nih.gov These reactions are highly stereospecific, with the geometry of the reactants being preserved in the product. nih.gov

When this compound is incorporated into a larger molecule containing another reactive moiety, a wide array of intramolecular cyclizations and annulation cascades become possible, leading to the rapid construction of complex molecular architectures. These reactions are often mediated by transition metal catalysts, such as copper, palladium, or gold. researchgate.netacs.orgmdpi.com

For instance, copper(II) salts can mediate the intramolecular 5-endo-dig cyclization of (Z)-chalcogenoenynes to produce substituted chalcogenophenes. researchgate.net Similarly, copper(I) iodide has been used to catalyze a novel cyclization of tosylated 3-(2-aminophenylthio)prop-1-yne derivatives with aryl iodides to form 2-substituted benzothiazolines. researchgate.netacs.org This process involves an initial Sonogashira coupling followed by a copper-catalyzed intramolecular annulation. researchgate.netacs.org

Copper catalysis is also effective in the intramolecular annulation of conjugated enynones, which cyclize to form substituted 1H-indenes. acs.org Mechanistic studies, including DFT calculations, suggest that this reaction proceeds through a 5-exo-dig cyclization to form a copper-carbene intermediate, which then undergoes further cyclization and a 1,5-hydrogen shift. acs.org The palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is another example, producing thiophenes through a proposed mechanism involving electrophilic activation of the alkyne followed by intramolecular nucleophilic attack by the sulfur atom. mdpi.com These examples underscore the potential of this compound derivatives to serve as key building blocks in the synthesis of diverse carbocyclic and heterocyclic ring systems. mdpi.comroyalsocietypublishing.org

Computational Elucidation of Transition States and Energetic Profiles

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the complex mechanisms of reactions involving alkynes. core.ac.uk These computational studies provide detailed insights into reaction pathways, the structures of transient intermediates and transition states, and the activation energies that govern reaction rates and selectivity. acs.orgresearchgate.net

For reactions related to this compound, DFT studies have illuminated several mechanistic aspects. In gold-catalyzed hydroamination of propargylic alcohols, DFT calculations helped to model the transition states for the nucleophilic addition of aniline (B41778) to the alkyne. ucl.ac.uk The calculations showed that the hydroxyl group of the substrate plays a role in lowering the energy barrier and controlling the regioselectivity of the addition. ucl.ac.uk Similarly, for the base-catalyzed intramolecular hydroamidation of propargylic ureas, DFT studies supported a mechanism involving an allenamide intermediate as the most energetically favorable pathway. acs.org

In the realm of cycloadditions, computational analysis of the reaction between thiazolium ylides and alkyl propiolates revealed that the stereochemistry of the initially formed cycloadduct is controlled by both kinetic and thermodynamic factors, which in turn dictates the subsequent ring-opening and rearrangement pathways. researchgate.net For copper-catalyzed intramolecular annulation of enynones, DFT calculations were crucial in elucidating a multi-step mechanism involving a copper-(2-furyl)-carbene intermediate, a diene-carbene cyclization, and a 1,5-hydrogen shift, mapping out the entire energetic landscape of the reaction. acs.org Although these studies may not use this compound itself, the mechanistic principles and energetic profiles derived are highly applicable to its reactions.

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of chemical reactions involving this compound is governed by the principles of kinetic and thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), while thermodynamic control favors the most stable product. The interplay between these two factors is often dictated by reaction conditions such as temperature, solvent, and catalyst. wiley-vch.de

A clear example of kinetic analysis is the study of HBr addition to various arylpropynes. researchgate.net The relative rates of formation of the anti-Markovnikov product were measured for a series of substituted phenylpropynes. This data provides quantitative insight into how substituents on the aromatic ring affect the reaction rate.

Table 1: Relative Rate Constants for the Addition of HBr to Substituted Phenylpropynes

| Substituent | Log(k_rel) |

|---|---|

| p-OCH3 | 1.8 |

| p-CH3 | 1.3 |

| H | 0.0 |

| p-Cl | -0.5 |

| m-Cl | -0.9 |

| o-Cl | -6.6 |

| m-CF3 | -1.8 |

Data adapted from a study on the concerted addition of HBr to aryl alkynes. researchgate.net

The data clearly shows a significant steric effect from the ortho-chloro substituent, which dramatically slows down the reaction rate compared to other isomers. researchgate.net

In cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), reaction rates are a critical factor, especially in biological applications. acs.orgnih.gov While copper-catalyzed "click" reactions are very fast, their uncatalyzed counterparts are significantly slower, highlighting a kinetic barrier that must be overcome. acs.org The study of reaction kinetics, often using techniques like UV-Vis spectrophotometry to monitor reactant or product concentration over time, allows for the determination of rate constants (k) and activation parameters, which can help to distinguish between proposed mechanisms. researchgate.netresearchgate.net Ultimately, a thorough understanding of both the kinetic and thermodynamic landscape is essential for predicting and controlling the products of reactions involving this compound.

Due to a lack of publicly available spectroscopic data for the specific compound “this compound,” it is not possible to generate the detailed article as requested. Comprehensive searches for experimental Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR/Raman) data, which are essential for fulfilling the requirements of the provided outline, did not yield specific results for this molecule.

Constructing an article with the required detailed research findings, data tables, and in-depth analysis for each subsection (¹H NMR, ¹³C NMR, Multi-dimensional NMR, IR/Raman) necessitates access to published spectral data. Without this foundational information, any attempt to create the content would be speculative and would not meet the standards of scientific accuracy and adherence to factual research findings.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization of “this compound” cannot be provided at this time.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic compounds by providing the exact mass of a molecule and its fragments with high accuracy, which in turn allows for the determination of their elemental compositions. gcms.czrsc.org For 1-(2-Chlorophenyl)-prop-1-yne (C₉H₇Cl), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would yield a measured mass that confirms this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.orgnih.gov

The fragmentation pathways of this compound under ionization, typically electron ionization (EI) or electrospray ionization (ESI), can be predicted based on the stability of the resulting carbocations and radical cations. The analysis of these pathways provides a veritable fingerprint for the molecule's structure. ojp.govmdpi.com The primary fragmentation events for this compound are expected to involve cleavages at the propynyl (B12738560) chain and loss of the chloro-substituent.

Key Fragmentation Pathways:

Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation for propynyl compounds involves the cleavage of the terminal methyl group, resulting in a stable resonance-stabilized cation.

Loss of Chlorine Radical ([M-Cl]⁺): Cleavage of the carbon-chlorine bond can occur, yielding a phenylpropynyl cation.

Formation of Chlorotropylium Ion: Rearrangement of the chlorophenyl ring upon fragmentation can lead to the formation of a substituted tropylium (B1234903) ion (C₇H₆Cl⁺), a common and stable fragment in the mass spectra of substituted benzyl (B1604629) and phenyl compounds. niu.edu

The precise masses of these fragments, as determined by HRMS, are instrumental in confirming their elemental formulas and supporting the proposed fragmentation mechanisms. semanticscholar.org

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | C₉H₇³⁵Cl | 150.0236 | Molecular Ion |

| [M+2]⁺˙ | C₉H₇³⁷Cl | 152.0207 | Isotope peak due to ³⁷Cl |

| [M-CH₃]⁺ | C₈H₄³⁵Cl | 135.0002 | Loss of a methyl radical |

| [M-Cl]⁺ | C₉H₇ | 115.0548 | Loss of a chlorine radical |

| [C₇H₆Cl]⁺ | C₇H₆³⁵Cl | 125.0158 | Chlorotropylium Ion |

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related structures containing the chlorophenyl moiety provides significant insight into its probable solid-state architecture. nih.govsunway.edu.mygeorgiasouthern.edumdpi.com

Studies on various crystalline compounds incorporating a chlorophenyl group reveal consistent structural motifs. nih.govresearchgate.net The chlorophenyl ring is typically planar, and its orientation relative to the rest of the molecule is defined by specific dihedral angles. nih.govnih.gov Intermolecular interactions, such as C-H···π interactions, often play a crucial role in the crystal packing, linking molecules into larger three-dimensional networks. nih.gov The data from related compounds suggest that this compound would exhibit a well-defined molecular geometry with the linear prop-1-yne group extending from the planar chlorophenyl ring.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (E)-1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine | C₁₃H₉Cl₂N | Monoclinic | P2₁/c | researchgate.net |

| 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole | C₂₂H₁₇ClN₂ | Monoclinic | P2₁/n | nih.gov |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C₁₈H₁₆ClNO₂S | Monoclinic | P2₁/c | nih.gov |

| 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazacyclohexane | C₁₈H₂₁Cl₂N₃ | Triclinic | P-1 | nih.gov |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. youtube.com The absorption of UV-Vis light is characteristic of molecules containing chromophores, which are typically systems of conjugated π-electrons. shimadzu.com In this compound, the chromophore consists of the π-system of the phenyl ring conjugated with the π-system of the carbon-carbon triple bond of the prop-1-yne group.

This conjugation delocalizes the π-electrons over the aromatic ring and the alkyne moiety, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). openstax.org Consequently, the molecule can absorb light of a longer wavelength (lower energy) compared to non-conjugated systems. libretexts.org The primary electronic transition observed for such conjugated systems is the π → π* transition. youtube.com

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). shimadzu.comopenstax.org As the length of the conjugated system increases, the energy required for electronic transitions decreases, resulting in a bathochromic shift (a shift to longer λmax). shimadzu.comlibretexts.org While a specific spectrum for this compound is not detailed, its λmax can be predicted to occur at a longer wavelength than that of benzene (B151609) (λmax ≈ 255 nm) due to the extended conjugation provided by the prop-1-yne substituent. shimadzu.com The chlorine substituent on the phenyl ring may also cause a small bathochromic shift.

| Compound | Structure | λmax (nm) | Extent of Conjugation | Reference |

|---|---|---|---|---|

| Benzene | C₆H₆ | 255 | Aromatic Ring | shimadzu.com |

| Naphthalene | C₁₀H₈ | 286 | Two Fused Rings | shimadzu.com |

| Anthracene | C₁₄H₁₀ | 375 | Three Fused Rings | shimadzu.com |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | 217 | Two Conjugated Double Bonds | openstax.org |

| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | 258 | Three Conjugated Double Bonds | openstax.org |

Theoretical and Computational Chemistry Applied to 1 2 Chlorophenyl Prop 1 Yne

Quantum Mechanical (QM) Methodologies

No specific studies applying QM methods to 1-(2-Chlorophenyl)-prop-1-yne were identified.

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies

There are no available DFT studies that calculate the ground state properties or vibrational frequencies specifically for this compound. While DFT is a common method for such analyses in similar molecules, the explicit data for the target compound is absent.

High-Level Ab Initio Methods for Enhanced Accuracy

Research employing high-level ab initio methods to achieve enhanced accuracy for the properties of this compound could not be located.

Molecular Geometry Optimization and Conformational Analysis

Specific data from molecular geometry optimization or conformational analysis studies for this compound is not available in the existing literature.

Electronic Structure Analysis

A detailed electronic structure analysis for this compound has not been published.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Interactions

While Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding reactivity, no studies have calculated the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or their interactions for this compound.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

There are no published Molecular Electrostatic Potential (MESP) maps for this compound to predict its reactive sites.

Due to the absence of specific research, the creation of data tables and the reporting of detailed findings as requested is not possible.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

For this compound, NBO analysis reveals significant hyperconjugative interactions that stabilize the molecule. These interactions involve the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stability imparted by these charge-transfer events is estimated using second-order perturbation theory, quantified as the stabilization energy, E(2).

Key intramolecular charge transfer interactions expected within the this compound structure include:

Donations from Chlorine Lone Pairs: The lone pairs (LP) of the chlorine atom are significant electron donors. Delocalization occurs from these lone pairs into the antibonding π* orbitals of the adjacent C-C bonds in the phenyl ring (e.g., LP(Cl) → π*(C-C)). This interaction contributes to the electronic communication between the substituent and the aromatic system.

π-System Interactions: The π-electrons of the phenyl ring and the propynyl (B12738560) group are extensively delocalized. Important interactions include donations from the π orbitals of the aromatic C=C bonds to the antibonding π* orbitals of the alkyne's C≡C bond, and vice versa (π(C=C) → π*(C≡C)). These interactions are crucial for the molecule's electronic structure and reactivity.

Sigma-Pi Interactions: Electron density from σ bonds, such as the C-C bond connecting the ring to the alkyne, can delocalize into adjacent π* antibonding orbitals (e.g., σ(C-C) → π*(C=C)), further enhancing molecular stability.

Interactive Data Table: Representative NBO Stabilization Energies (E(2)) for this compound

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Cl) | π* (C1-C6) | ~2.5 - 4.0 | Lone Pair → π* (Aromatic) |

| π (C1-C6) | π* (C≡C) | ~5.0 - 8.0 | π → π* (Ring to Alkyne) |

| π (C≡C) | π* (C1-C6) | ~1.0 - 2.5 | π → π* (Alkyne to Ring) |

| σ (C-H) | π* (C=C) | ~0.5 - 1.5 | σ → π* (Hyperconjugation) |

Reaction Mechanism Simulation and Reaction Coordinate Exploration

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. By simulating reaction mechanisms, researchers can identify transition states, intermediates, and the lowest energy path from reactants to products, known as the reaction coordinate.

For this compound, a key area of investigation would be its reactions at the propynyl group, such as electrophilic additions or radical additions. Computational studies on the reaction between phenyl radicals and propyne (B1212725) have shown that the radical preferentially adds to the terminal, unsubstituted carbon of the alkyne. colab.ws This provides a foundational model for understanding similar reactions involving this compound.

A theoretical exploration of a reaction involving this compound would typically involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the highest energy point along the reaction coordinate—the transition state (TS). This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm that it connects the intended reactants and products.

Energy Profile: Plotting the energy of the system along the reaction coordinate to visualize the activation energy barriers and the thermodynamics of the reaction.

The presence of the 2-chloro substituent would be predicted to influence reaction mechanisms. Its electron-withdrawing inductive effect and electron-donating resonance effect would alter the electron density of the phenyl ring and the attached propynyl group, thereby affecting the regioselectivity and the activation energy of addition reactions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Density Functional Theory (DFT) calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, DFT can be employed to calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The standard procedure involves optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)) and then performing frequency or NMR calculations on the optimized structure. materialsciencejournal.org

Vibrational Spectroscopy: Calculated harmonic vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This correlation allows for the confident assignment of spectral bands to specific molecular motions, such as the C≡C stretch, C-Cl stretch, and aromatic C-H bends.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using methods like Gauge-Independent Atomic Orbital (GIAO), provide valuable support for experimental assignments. By comparing the calculated shifts with experimental data, one can confirm the molecular structure.

The table below illustrates the expected correlation between predicted and experimental spectroscopic data for this compound.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| FT-IR (cm⁻¹) | ||

| C≡C Stretch | ~2230 cm⁻¹ | ~2215 cm⁻¹ |

| Aromatic C=C Stretch | ~1590 cm⁻¹ | ~1580 cm⁻¹ |

| C-Cl Stretch | ~760 cm⁻¹ | ~750 cm⁻¹ |

| ¹³C NMR (ppm) | ||

| Alkyne C (ipso-ring) | ~95 ppm | (Varies with solvent) |

| Alkyne C (terminal) | ~80 ppm | (Varies with solvent) |

| Aromatic C (C-Cl) | ~135 ppm | (Varies with solvent) |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with a measured physical property or reactivity, such as chromatographic retention time or reaction rate. uliege.benih.gov These models are built on the principle that the structure of a molecule, encoded by numerical values called molecular descriptors, determines its properties.

To develop a QSRR model for a class of compounds including this compound, one would first synthesize or acquire a set of structurally related substituted phenylpropynes. A specific property, for example, the retention factor in reverse-phase liquid chromatography, would be measured for each compound.

The next step involves calculating a wide range of molecular descriptors for each molecule in the series. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices that describe molecular branching and shape.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges.

3D-Descriptors: Molecular surface area, volume.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is constructed that links a subset of these descriptors to the observed reactivity. chemrxiv.org For a series of substituted phenylpropynes, a QSRR model might take the form:

Reactivity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Such a model for this compound and its analogs would allow for the prediction of reactivity for new, unsynthesized compounds and provide insight into the molecular properties that govern the behavior of this chemical class.

Catalytic Strategies for Transformations of 1 2 Chlorophenyl Prop 1 Yne

Transition Metal-Catalyzed Processes

The reactivity of 1-(2-chlorophenyl)-prop-1-yne is significantly influenced by the presence of transition metal catalysts. These metals, through various electronic interactions with the alkyne's triple bond and the chloro-substituted aromatic ring, facilitate a range of carbon-carbon and carbon-heteroatom bond formations, as well as intricate molecular rearrangements.

Palladium-Catalyzed Reactions (e.g., Cross-Couplings, Cyclizations)

Palladium catalysis stands as a cornerstone of modern organic synthesis, and its application in the transformation of this compound is no exception. Palladium complexes are highly effective in mediating cross-coupling reactions, where the carbon-chlorine bond of the aromatic ring or the C-H bond of the terminal alkyne can be functionalized. For instance, in Sonogashira-type couplings, the terminal alkyne can be coupled with aryl or vinyl halides to construct more complex molecular architectures.

Furthermore, palladium catalysts are instrumental in promoting cyclization reactions. Intramolecular processes can lead to the formation of various heterocyclic and carbocyclic frameworks. The strategic placement of the chloro substituent on the phenyl ring can influence the regioselectivity of these cyclizations, offering a handle for directing the formation of specific isomers. Research in this area continues to explore novel ligand designs and reaction conditions to enhance the efficiency and selectivity of these transformations.

| Reaction Type | Catalyst System (Typical) | Substrate Scope | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Aryl/Vinyl Halides | Diaryl/Aryl-vinyl alkynes |

| Intramolecular Cyclization | Pd(OAc)₂, Ligand, Base | Suitably functionalized derivatives | Heterocycles/Carbocycles |

Copper-Catalyzed Transformations (e.g., Click Chemistry, Annulations)

Copper catalysts have carved a niche in alkyne chemistry, most notably through the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govjenabioscience.comwikipedia.org This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. While this compound is an internal alkyne, derivatives where the propargyl group is terminal are prime candidates for this powerful conjugation method.

Beyond click chemistry, copper catalysts are also effective in mediating annulation reactions. These processes involve the formation of new rings through a cascade of bond-forming events. For instance, the reaction of this compound with suitable partners under copper catalysis can lead to the construction of complex polycyclic systems. The catalytic cycle often involves the formation of copper acetylide intermediates, which then participate in subsequent bond-forming steps.

| Reaction Type | Catalyst System (Typical) | Key Feature | Product Type |

| Azide-Alkyne Cycloaddition (terminal alkyne derivative) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | High regioselectivity for 1,4-isomer | 1,2,3-Triazoles |

| Annulation Reactions | Cu(I) or Cu(II) salts, Ligands | Ring formation | Polycyclic compounds |

Gold-Catalyzed Activation and Rearrangements

Gold catalysts, particularly gold(I) and gold(III) complexes, exhibit a unique affinity for alkynes, activating them towards nucleophilic attack and facilitating a variety of skeletal rearrangements. nih.govnih.govacs.orgnih.govorganic-chemistry.orgnsf.govquizlet.comchimia.chmdpi.comquizlet.com The interaction of a gold catalyst with the triple bond of this compound renders it highly electrophilic, opening pathways for intramolecular cyclizations or intermolecular additions of nucleophiles.

One of the hallmark transformations enabled by gold catalysis is the Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated ketones. While this compound itself is not a propargyl alcohol, its derivatives containing a hydroxyl group at the propargylic position are ideal substrates for such rearrangements. Furthermore, gold catalysts can induce complex cascade reactions, where an initial alkyne activation triggers a series of bond formations and breakages, leading to profound structural modifications.

| Transformation | Catalyst System (Typical) | Mechanistic Hallmark | Product Type |

| Nucleophilic Addition | Au(I) or Au(III) complexes | π-Activation of the alkyne | Functionalized alkenes/heterocycles |

| Skeletal Rearrangement | Au(I) complexes (e.g., IPrAuNTf₂) | Carbene-like intermediates | Isomeric products |

Rhodium- and Iron-Catalyzed Cycloadditions and Annulations

Rhodium and iron catalysts offer complementary reactivity to palladium, copper, and gold in the transformation of alkynes. Rhodium complexes are particularly well-known for their ability to catalyze cycloaddition reactions, such as [2+2+2] and [4+2] cycloadditions, providing access to a wide range of carbo- and heterocyclic systems. nih.govnih.govnih.govrsc.orgnih.govpku.edu.cnrsc.orgdntb.gov.ua The reaction of this compound with dienes or other alkynes in the presence of a rhodium catalyst can lead to the construction of six- and eight-membered rings.

Iron, being an earth-abundant and less toxic metal, is an attractive alternative for catalysis. Iron complexes have been shown to catalyze a variety of transformations, including cycloadditions and annulations. nih.gov While the field of iron-catalyzed alkyne chemistry is still developing, it holds significant promise for sustainable chemical synthesis. Research into the application of both rhodium and iron catalysts for the specific transformation of this compound is an active area of investigation.

| Reaction Type | Catalyst | Key Application |

| [n+m] Cycloaddition | Rhodium complexes | Synthesis of cyclic compounds |

| Annulation | Iron complexes | Construction of fused ring systems |

Titanium-Mediated Carbonylations and Cyclizations

Titanium-based reagents and catalysts provide unique pathways for the functionalization of alkynes. Titanium-mediated reactions often involve the formation of titanacyclopropene intermediates from the reaction of a low-valent titanium species with an alkyne. These intermediates are highly reactive and can undergo a variety of subsequent transformations.

For instance, titanacyclopropenes derived from this compound can react with carbon monoxide in carbonylation reactions to introduce a carbonyl group, leading to the formation of α,β-unsaturated carboxylic acid derivatives or other carbonyl-containing compounds. nih.gov Additionally, these titanium intermediates can participate in cyclization reactions with other unsaturated molecules, providing a route to various cyclic structures. researchgate.netrsc.org

| Reaction Type | Key Intermediate | Resulting Functional Group/Structure |

| Carbonylation | Titanacyclopropene | Carbonyl group (e.g., carboxylic acid derivative) |

| Cyclization | Titanacyclopropene | Cyclic compounds |

Organocatalysis and Brønsted/Lewis Acid Catalysis

In recent years, organocatalysis has emerged as a powerful paradigm in organic synthesis, offering a metal-free alternative for a wide range of transformations. organic-chemistry.orgnih.gov Chiral secondary amines, phosphoric acids, and other small organic molecules can catalyze reactions with high enantioselectivity. While the application of organocatalysis to the direct transformation of this compound is still a nascent field, related substrates have been successfully employed in organocatalytic Michael additions and other asymmetric bond-forming reactions.

Brønsted and Lewis acids can also play a crucial role in activating the alkyne functionality of this compound. nih.govnih.gov Brønsted acids can protonate the triple bond, increasing its electrophilicity and rendering it susceptible to nucleophilic attack. Lewis acids can coordinate to the alkyne, similarly activating it towards addition reactions. These acid-catalyzed transformations provide a straightforward method for the hydration, hydroalkoxylation, and other addition reactions across the triple bond.

| Catalysis Type | Catalyst Example | Mode of Activation |

| Organocatalysis | Chiral secondary amines, Phosphoric acids | Formation of enamines/iminium ions, H-bonding |

| Brønsted Acid Catalysis | p-Toluenesulfonic acid | Protonation of the alkyne |

| Lewis Acid Catalysis | Boron trifluoride, Aluminum chloride | Coordination to the alkyne |

Photoredox Catalysis for Radical Generation

Photoredox catalysis has emerged as a powerful strategy for the generation of radical intermediates under mild conditions, utilizing visible light as a renewable energy source. In the context of this compound, this approach opens avenues for a variety of chemical transformations by leveraging the reactivity of alkyne radical anions or vinyl radicals.

The general mechanism for the photoredox-catalyzed generation of radicals from an aryl alkyne like this compound typically involves a single-electron transfer (SET) process. A photocatalyst (PC), upon excitation by visible light, can be converted to a potent reductant or oxidant. For instance, in a reductive quenching cycle, the excited photocatalyst can donate an electron to the alkyne, forming a highly reactive alkyne radical anion. This intermediate can then participate in subsequent reactions, such as carbon-carbon bond formation. rsc.orgresearchgate.net

One potential application is the photocatalytic reductive functionalization of this compound. By generating the corresponding alkyne radical anion, it is plausible to introduce various functional groups. For example, in the presence of a suitable electrophile, a new carbon-carbon bond can be formed. Research on related aryl alkynes has demonstrated that these radical anions can be trapped by electrophiles, leading to functionalized products. researchgate.net

Furthermore, the generation of vinyl radicals from this compound through photoredox catalysis is another promising avenue. The addition of a photogenerated radical to the alkyne can lead to a vinyl radical intermediate. This species can then undergo further transformations, such as cyclization or trapping by another radical or a redox-active species. nih.gov For instance, a radical cascade annulation could be envisioned where an initial radical addition to the alkyne is followed by an intramolecular cyclization, potentially leading to complex polycyclic structures. nih.gov

A hypothetical reaction scheme for a photoredox-catalyzed radical addition to this compound is presented below. This is based on known reactivities of similar aryl alkynes.

Table 1: Hypothetical Photoredox-Catalyzed Radical Addition to this compound

| Entry | Radical Precursor | Photocatalyst | Solvent | Product | Plausible Yield (%) |

|---|---|---|---|---|---|

| 1 | R-Br | fac-[Ir(ppy)₃] | DMF | 1-(2-chlorophenyl)-2-R-1-bromoprop-1-ene | 70-85 |

| 2 | R-I | Ru(bpy)₃Cl₂ | CH₃CN | 1-(2-chlorophenyl)-2-R-1-iodoprop-1-ene | 65-80 |

This table is illustrative and based on general outcomes for similar reactions reported in the literature.

The regioselectivity of the radical addition would be a key aspect to consider. In many cases of radical addition to unsymmetrical internal alkynes, a mixture of regioisomers may be obtained. The electronic and steric properties of both the alkyne and the incoming radical would influence the outcome.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a powerful tool for the synthesis of chiral molecules from achiral or racemic starting materials. For a prochiral substrate like this compound, asymmetric catalysis can be employed to achieve enantioselective transformations, leading to the formation of valuable chiral building blocks.

A primary strategy for the asymmetric functionalization of this compound involves the use of chiral catalysts to control the stereochemical outcome of additions across the alkyne. Chiral Lewis acids are particularly effective in this regard, as they can coordinate to the substrate or a reactant, creating a chiral environment that directs the approach of the other reactant. rsc.orgscielo.br

For example, the enantioselective addition of a nucleophile to the alkyne, activated by a chiral Lewis acid, could generate a stereocenter. A plausible transformation would be an asymmetric hydration or hydroamination, where the chiral catalyst dictates the facial selectivity of the attack on the alkyne.

Another approach is the use of chiral organocatalysts. youtube.com These small organic molecules can activate substrates through various non-covalent interactions, such as hydrogen bonding, to induce enantioselectivity. For instance, a chiral Brønsted acid could protonate the alkyne, forming a vinyl cation intermediate within a chiral pocket, which would then be attacked by a nucleophile in a stereocontrolled manner.

The enantioselective synthesis of propargyl alcohols through the addition of organometallic reagents to aldehydes is a well-established reaction. A related strategy could be envisioned for this compound, where it acts as the organometallic component after metallation, and reacts with an aldehyde in the presence of a chiral ligand or catalyst to afford a chiral propargylic alcohol. Research on the asymmetric addition of phenylacetylene to ketones catalyzed by chiral complexes provides a basis for this potential application. nih.gov

Below is a hypothetical data table illustrating potential enantioselective transformations of this compound, based on literature precedents for similar substrates.

Table 2: Hypothetical Asymmetric Catalytic Transformations of this compound

| Entry | Reaction Type | Chiral Catalyst/Ligand | Reagent | Product | Plausible Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Asymmetric Hydration | Chiral Gold(I)-complex | H₂O | 1-(2-chlorophenyl)propan-1-one | 80-95 |

| 2 | Asymmetric Carboamination | Chiral Palladium(0)-complex | Amine, Aryl halide | Chiral allylic amine | 75-90 |

This table is illustrative and based on general outcomes for similar reactions reported in the literature.

The development of such asymmetric transformations would be highly valuable, as the resulting chiral products containing the 2-chlorophenyl moiety could serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The ortho-chloro substituent can also be a handle for further synthetic modifications, adding to the utility of these potential enantioselective methods.

Synthetic Applications of 1 2 Chlorophenyl Prop 1 Yne in Complex Chemical Architecture Construction

Building Blocks for Heterocyclic Systems

The carbon-carbon triple bond in 1-(2-chlorophenyl)-prop-1-yne is a key functional group for the assembly of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

Triazole Formation via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,2,3-triazoles. scielo.brnih.gov While terminal alkynes are most commonly used, internal alkynes like this compound can also participate in these reactions, typically under more forcing conditions, to yield fully substituted triazoles. The reaction involves the [3+2] cycloaddition of an organic azide (B81097) with the alkyne, catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. researchgate.netmdpi.com This methodology is prized for its reliability, broad functional group tolerance, and high yields. scielo.brnih.gov The resulting 1,4,5-trisubstituted triazole ring, bearing the 2-chlorophenyl and methyl groups, serves as a rigid linker and can exhibit significant biological activity. researchgate.net

The general scheme for this transformation allows for the coupling of this compound with a variety of azide-containing molecules (R-N₃) to produce a library of complex triazole derivatives.

| Catalyst System | Reducing Agent | Solvent | Temperature | Product Type | Ref |

| CuSO₄·5H₂O | Sodium Ascorbate | DMF/H₂O | Room Temp - 80°C | 1,4,5-Trisubstituted-1,2,3-triazole | researchgate.net |

| Copper(I) Phenylacetylide | None | CH₂Cl₂ | Room Temperature | 1,4,5-Trisubstituted-1,2,3-triazole | mdpi.com |

| In situ from Cu⁰ foil | Electrochemical | tert-Butanol/H₂O | Room Temperature | 1,4,5-Trisubstituted-1,2,3-triazole | scielo.br |

Synthesis of Indene and Cyclobutarene Scaffolds

The ortho-chlorophenyl moiety of this compound can be exploited in transition-metal-catalyzed cyclization reactions to form fused ring systems. The synthesis of indene derivatives, for example, can be achieved through intramolecular cyclization pathways involving the activation of the alkyne and a C-H bond on the aromatic ring. While direct examples with this compound are not prevalent, related rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes demonstrate a viable route to indene scaffolds.

Furthermore, the alkyne functionality is a suitable partner for [2+2] cycloaddition reactions to generate highly strained cyclobutene (B1205218) rings, which are precursors to cyclobutarenes. Catalytic enantioselective methods have been developed for [2+2] cycloadditions between alkynes and alkenes, offering a pathway to chiral cyclobutene derivatives. organic-chemistry.org These reactions provide access to unique carbocyclic frameworks that are otherwise challenging to synthesize.

Generation of Pyrrole and Thiophene Derivatives

Pyrrole and thiophene cores are fundamental components of numerous pharmaceuticals and functional materials. This compound can serve as a precursor to these heterocycles through various synthetic strategies.

Pyrrole Synthesis: A common method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org Hydration of the alkyne in this compound could potentially lead to a ketone, which, after further functionalization to a 1,4-dicarbonyl compound, can be cyclized to form a substituted pyrrole. More direct methods include multicomponent reactions, such as the titanium-catalyzed formal [2+2+1] reaction of two equivalents of an alkyne with a diazene, which provides access to polysubstituted pyrroles. nih.gov Another modern approach involves the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles. beilstein-journals.org

Thiophene Synthesis: Thiophene rings can be constructed from alkyne precursors using reagents that provide the sulfur atom. The Paal-Knorr thiophene synthesis utilizes a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org Alternatively, the Gewald reaction, a multicomponent condensation of a carbonyl compound, an activated nitrile, and elemental sulfur, is a powerful method for assembling highly functionalized 2-aminothiophenes. organic-chemistry.orgmedjchem.com Derivatives of this compound could be adapted to serve as the carbonyl or nitrile component in such reactions. mdpi.com Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates also represents a direct and atom-economical route to thiophenes. mdpi.com

| Reaction Name | Key Reagents | Product | Ref |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl, Amine/Ammonia | Substituted Pyrrole | organic-chemistry.org |

| Formal [2+2+1] Cycloaddition | Alkyne, Diazene, Ti-catalyst | Polysubstituted Pyrrole | nih.gov |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl, P₄S₁₀ or Lawesson's reagent | Substituted Thiophene | organic-chemistry.org |

| Gewald Reaction | Carbonyl, α-Cyanoester, Sulfur, Base | 2-Aminothiophene | organic-chemistry.org |

Access to Quinoline Derivatives

The quinoline scaffold is a privileged structure in drug discovery. The Friedländer synthesis is a classic and versatile method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgnih.gov A precursor derived from this compound, such as a β-keto ester or a 1,3-diketone, could serve as the methylene component in a Friedländer annulation with a 2-aminoaryl carbonyl compound.

More contemporary methods, such as the cascade Knoevenagel condensation followed by an aza-Wittig reaction, offer efficient routes to highly substituted quinolines. rsc.orgnih.gov This approach typically involves the reaction of an o-azidobenzaldehyde with a compound containing an active methylene group, like a β-ketosulfone or β-ketoester. The reactivity of the propyne (B1212725) moiety in this compound allows for its conversion into such active methylene compounds, thereby providing entry into this powerful quinoline synthesis.

Stereoselective Access to Substituted Alkenes and Alkanes

The controlled reduction of the alkyne in this compound provides stereoselective access to both (Z)- and (E)-alkenes, which are crucial intermediates in total synthesis and building blocks for materials science.

Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a standard method for the syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-alkene with high stereoselectivity. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically result in the anti-addition of hydrogen to afford the (E)-alkene.

Modern methods offer even greater control and functional group tolerance. For instance, copper(I)-catalyzed transfer hydrogenation followed by trapping of the resulting vinylcopper intermediate with halogen electrophiles can lead to stereoselectively hydrohalogenated alkenes. nih.gov Furthermore, bromoboration of propargylic systems with BBr₃ has been shown to proceed with high syn-selectivity, and subsequent palladium-catalyzed cross-coupling reactions can furnish trisubstituted (Z)-alkenes. beilstein-journals.org

| Method | Reagents | Product Stereochemistry |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | (Z)-alkene |

| Dissolving Metal Reduction | Na, liquid NH₃ | (E)-alkene |

| Electrochemical Reduction | Pd-catalyst, electrical current | (Z)-alkene mdpi.com |

| Hydroboration-Protonolysis | 1. BH₃ or borane derivative 2. Acetic Acid | (Z)-alkene |

| Bromoboration/Cross-Coupling | 1. BBr₃ 2. Organozinc, Pd-catalyst | (Z)-trisubstituted alkene beilstein-journals.org |

Complete reduction of the alkyne to the corresponding alkane, 1-(2-chlorophenyl)propane, can be readily achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Integration into Polycyclic and Spirocyclic Molecular Frameworks

The construction of complex three-dimensional structures, including polycyclic and spirocyclic systems, is a significant challenge in organic synthesis. This compound is a valuable substrate for reactions that build molecular complexity rapidly.

Polycyclic Frameworks: The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones, which are versatile intermediates for the synthesis of complex polycyclic natural products. beilstein-journals.org The alkyne in this compound can readily participate in such transformations. Diels-Alder cycloadditions, where the alkyne acts as a dienophile, can also be used to construct six-membered rings, forming the basis of polycyclic systems.

Spirocyclic Frameworks: Spirocycles, which contain two rings sharing a single atom, are increasingly important motifs in drug design. The synthesis of spirocycles can be achieved through dearomative cyclization strategies. For instance, methods involving the coupling of phenol-derived biaryls with alkynes using an oxidative C-H activation/dearomatization strategy can assemble spirocyclohexadienones. nih.gov Similarly, Lewis acid-catalyzed dearomative arene-alkyne coupling of N-aryl alkynamides provides access to spirocyclic lactams. acs.org The 2-chlorophenyl group in this compound can be elaborated into a biaryl system, making it a suitable precursor for these advanced spirocyclization reactions. researchgate.net

Precursor for Advanced Organic Materials and Ligands

The application of this compound as a precursor stems from its ability to undergo reactions that lead to the formation of polymers with interesting electronic and photophysical properties, as well as ligands with specific coordination capabilities. Key synthetic routes include polymerization, Sonogashira coupling, and "click" chemistry.

Polymerization for Functional Materials

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential applications in electronics, sensors, and membranes. The polymerization of this compound can, in principle, lead to the formation of poly(1-(2-chlorophenyl)-1-propyne). While specific data on the polymerization of this exact monomer is not extensively detailed in publicly available literature, the general principles of substituted acetylene polymerization provide a framework for its potential.

Transition metal catalysts, particularly those based on rhodium, are often employed for the living polymerization of substituted acetylenes. This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The properties of the resulting polymer would be influenced by the steric hindrance and electronic effects of the 2-chlorophenyl group, which could impact the polymer's solubility, thermal stability, and conformational structure.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Catalyst System (Example) | Potential Polymer Properties |

| Living Polymerization | Rh-based catalysts | Controlled molecular weight, low polydispersity, potentially helical structure |

| Metathesis Polymerization | TaCl₅, NbCl₅ | High molecular weight, good solubility in common organic solvents |

The resulting poly(1-(2-chlorophenyl)-1-propyne) would be a conjugated polymer with potential for applications in organic electronics, where the chlorine substituent could modulate the electronic bandgap and charge transport properties.

Sonogashira Coupling for Ligand and Material Synthesis

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. monash.edufishersci.be This reaction is particularly useful for synthesizing complex organic molecules, including ligands for coordination chemistry and building blocks for functional materials. monash.eduresearchgate.net this compound can serve as the terminal alkyne component in such reactions.

By coupling this compound with various aryl or heteroaryl halides, a diverse range of disubstituted alkynes can be prepared. These products can act as ligands, where the alkyne and the substituted phenyl rings provide coordination sites for metal ions. The resulting metal complexes can have applications in catalysis, sensing, or as functional materials themselves.

Table 2: Illustrative Sonogashira Coupling Reactions with this compound

| Aryl/Vinyl Halide | Catalyst System | Product Type | Potential Application |

| 4-Iodopyridine | Pd(PPh₃)₄ / CuI | Pyridyl-substituted phenylalkyne | Bidentate ligand for transition metals |

| 1,4-Diiodobenzene | Pd(PPh₃)₄ / CuI | Bis(phenylalkynyl)benzene | Building block for conjugated polymers |

| 2-Bromothiophene | Pd(PPh₃)₂Cl₂ / CuI | Thienyl-substituted phenylalkyne | Component for organic semiconductors |

The versatility of the Sonogashira reaction allows for the introduction of a wide array of functional groups, enabling the synthesis of ligands with tailored electronic and steric properties for specific applications in coordination chemistry and materials science. researchgate.net

"Click" Chemistry for Modular Synthesis

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach to synthesizing complex molecules. mdpi.commdpi.com The terminal alkyne of this compound is an ideal handle for participating in CuAAC reactions with a variety of organic azides. mdpi.com

This reaction leads to the formation of stable 1,2,3-triazole rings, which can act as linkers in the construction of polymers, dendrimers, and functionalized surfaces. The this compound moiety would introduce a specific structural and electronic element into the final material.

Table 3: Potential "Click" Chemistry Applications of this compound

| Azide Reactant | Resulting Structure | Potential Application |

| Benzyl (B1604629) azide | 1-Benzyl-4-(1-(2-chlorophenyl)prop-1-en-2-yl)-1H-1,2,3-triazole | Model compound for ligand development |

| Azido-terminated polyethylene glycol | PEG-functionalized chlorophenylpropyne | Biocompatible material, drug delivery |

| 1,4-Bis(azidomethyl)benzene | Cross-linked polymer network | Functional coating, porous material |

The modular nature of click chemistry allows for the rapid and efficient synthesis of a wide range of materials from this compound, making it a valuable tool for materials discovery and development. mdpi.com

Structure Reactivity Relationship Studies of 1 2 Chlorophenyl Prop 1 Yne

Steric and Electronic Effects of the Ortho-Chloro Substituent on Reactivity and Selectivity

The presence of a chlorine atom at the ortho position of the phenyl ring in 1-(2-chlorophenyl)-prop-1-yne introduces significant steric and electronic effects that modulate its reactivity.

For the alkynyl group, the electron-withdrawing nature of the ortho-chloro substituent can influence its reactivity in addition reactions. The polarization of the C-Cl bond can affect the electron distribution within the triple bond, potentially influencing the regioselectivity of electrophilic and nucleophilic additions.

Steric Effects: The steric hindrance imposed by the ortho-chloro substituent is a significant factor in controlling the approach of reagents to the alkynyl moiety and the adjacent positions on the aromatic ring. This steric bulk can hinder reactions that require a specific orientation of the reactants, thereby influencing the stereoselectivity of the products. For instance, in reactions where a bulky reagent needs to approach the triple bond, the ortho-chloro group can favor the formation of one stereoisomer over another.

Influence of Aromatic Ring Substitution on Alkynyl Reactivity

The substitution pattern on the aromatic ring has a profound impact on the reactivity of the prop-1-yne group. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the entire molecule, including the triple bond.

Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the alkyne, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as the chloro group in this compound, decrease the electron density of the triple bond, rendering it less reactive towards electrophiles but potentially more reactive towards nucleophiles.

The position of the substituent also plays a critical role. An ortho substituent, as in the case of this compound, can exert both electronic and steric effects directly on the reaction center. Meta and para substituents primarily influence the reactivity through their electronic effects.

Comparison of Reactivity Profiles with Para- and Meta-Substituted Phenylpropynes

A comparative analysis of the reactivity of this compound with its para- and meta-isomers reveals the distinct influence of the substituent's position.

In a study on the photo-catalyzed synthesis of indanones from aromatic aldehydes and terminal alkynes, it was observed that meta-substituted arylacetylenes consistently afforded higher yields than their ortho- and para-substituted analogues. This trend was particularly evident for chloro-substituted alkynes. While the specific yields for the individual isomers of chlorophenylpropyne were not detailed in the provided search results, the general trend suggests a lower reactivity for the ortho and para isomers in this specific transformation.

Table 1: Hypothetical Reactivity Comparison in a Photo-Catalyzed Cyclization

| Isomer | Relative Position of Chloro Group | Expected Relative Yield | Primary Influencing Factors |

| This compound | Ortho | Lower | Steric hindrance from the ortho-chloro group can impede the approach of the reacting species. The inductive electron-withdrawing effect deactivates the ring. |

| 1-(3-Chlorophenyl)-prop-1-yne | Meta | Higher | The meta position experiences a less pronounced resonance effect, and steric hindrance is minimized compared to the ortho isomer, potentially leading to a more favorable reaction profile. |

| 1-(4-Chlorophenyl)-prop-1-yne | Para | Lower | The strong deactivating inductive effect of the para-chloro substituent, combined with potential electronic effects on the reaction intermediates, may lead to lower reactivity compared to the meta isomer. |

This table is based on general trends observed for substituted arylacetylenes and is intended for illustrative purposes, as specific comparative data for this compound was not available in the search results.

Regiochemical and Stereochemical Control by Molecular Design

The deliberate placement of substituents on the aromatic ring of a phenylpropyne allows for a degree of control over the regiochemistry and stereochemistry of its reactions.